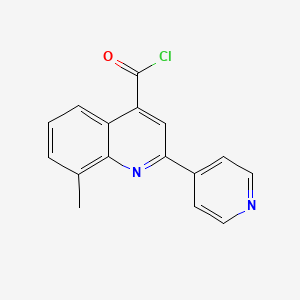
Azanide;palladium(2+);sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;palladium(2+);sulfate is a complex compound that combines azanide, palladium in the +2 oxidation state, and sulfate Palladium compounds are known for their catalytic properties, especially in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);sulfate can be synthesized through several methods. One common approach involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. This reaction produces palladium(II) sulfate, which can then be combined with azanide to form the desired compound .
Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. This process also yields palladium(II) sulfate, which can be further reacted with azanide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;palladium(2+);sulfate undergoes various types of chemical reactions, including:
Oxidation: Palladium(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0), which is a common catalyst in organic reactions.
Substitution: The azanide and sulfate ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines and amines for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) nanoparticles .
Wissenschaftliche Forschungsanwendungen
Azanide;palladium(2+);sulfate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of azanide;palladium(2+);sulfate involves the interaction of palladium(2+) with various molecular targets. In catalytic reactions, palladium(2+) undergoes oxidative addition, transmetallation, and reductive elimination steps, facilitating the formation of new chemical bonds . The azanide and sulfate ligands can influence the reactivity and selectivity of these catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Azanide;palladium(2+);sulfate can be compared with other palladium compounds, such as:
Palladium(II) acetate: Commonly used as a catalyst in organic synthesis.
Palladium(II) chloride: A starting material for the synthesis of various palladium complexes.
Bis(triphenylphosphine)palladium chloride: A coordination compound used in cross-coupling reactions.
The uniqueness of this compound lies in its combination of azanide and sulfate ligands, which can modulate the reactivity and selectivity of palladium(2+) in catalytic processes .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of azanide, palladium(2+), and sulfate provides distinct chemical properties that can be leveraged in catalysis, medicine, and materials science. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Eigenschaften
Molekularformel |
H8N4O4PdS-4 |
|---|---|
Molekulargewicht |
266.58 g/mol |
IUPAC-Name |
azanide;palladium(2+);sulfate |
InChI |
InChI=1S/4H2N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H2;(H2,1,2,3,4);/q4*-1;;+2/p-2 |
InChI-Schlüssel |
LJZUZKVTPNLCTI-UHFFFAOYSA-L |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)



![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)



![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)



![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)

